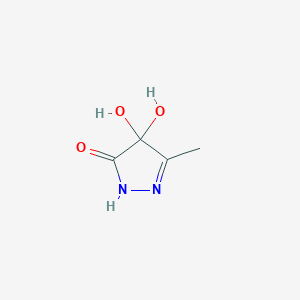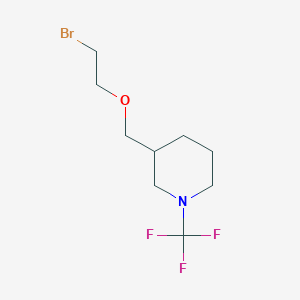
p-Anisic acid, nonyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Anisic acid, nonyl ester: is an organic compound derived from p-anisic acid, also known as 4-methoxybenzoic acid. This ester is formed by the esterification of p-anisic acid with nonyl alcohol. It is characterized by its aromatic structure, which includes a methoxy group attached to a benzene ring, and a nonyl ester group. This compound is used in various applications, including cosmetics and pharmaceuticals, due to its antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-anisic acid, nonyl ester typically involves the esterification of p-anisic acid with nonyl alcohol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product. The reaction can be represented as follows:
p-Anisic acid+Nonyl alcoholAcid catalystp-Anisic acid, nonyl ester+Water
Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of azeotropic distillation can also help in the removal of water formed during the reaction, driving the equilibrium towards the formation of the ester.
Chemical Reactions Analysis
Types of Reactions: p-Anisic acid, nonyl ester can undergo various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester can be hydrolyzed back to p-anisic acid and nonyl alcohol.
Oxidation: The methoxy group on the benzene ring can be oxidized to form a carboxylic acid group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Substitution: Electrophiles such as nitric acid for nitration or bromine for bromination.
Major Products:
Hydrolysis: p-Anisic acid and nonyl alcohol.
Oxidation: 4-methoxybenzoic acid derivatives.
Substitution: Various substituted p-anisic acid derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: p-Anisic acid, nonyl ester is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its ester functionality makes it a useful building block in the synthesis of polymers and other organic compounds .
Biology and Medicine: In the field of biology and medicine, this compound is studied for its antimicrobial properties. It has been used in formulations for topical applications to prevent microbial growth and enhance the shelf life of cosmetic products .
Industry: In the cosmetic industry, this compound is used as a preservative booster. It helps in reducing the concentration of synthetic preservatives required in formulations, thereby minimizing potential allergic reactions and toxicity .
Mechanism of Action
The antimicrobial activity of p-anisic acid, nonyl ester is primarily due to its ability to disrupt microbial cell membranes. The ester group allows the compound to penetrate the lipid bilayer of microbial cells, leading to cell lysis and death. The methoxy group on the benzene ring also contributes to its antimicrobial properties by interfering with microbial enzyme activity .
Comparison with Similar Compounds
- p-Anisic acid, methyl ester
- p-Anisic acid, ethyl ester
- p-Anisic acid, butyl ester
Comparison: Compared to its shorter-chain counterparts, p-anisic acid, nonyl ester has a longer alkyl chain, which enhances its lipophilicity and ability to integrate into lipid membranes. This makes it more effective as an antimicrobial agent in certain applications. Additionally, the longer chain length can influence the compound’s volatility and solubility, making it more suitable for specific industrial applications .
Properties
CAS No. |
55469-25-5 |
|---|---|
Molecular Formula |
C17H26O3 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
nonyl 4-methoxybenzoate |
InChI |
InChI=1S/C17H26O3/c1-3-4-5-6-7-8-9-14-20-17(18)15-10-12-16(19-2)13-11-15/h10-13H,3-9,14H2,1-2H3 |
InChI Key |
VJHRENOBIICHMY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzyl 8-(2-aminoacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13955471.png)


![2-Isopropyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13955479.png)

![Octadecanoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B13955486.png)



![1H-Cyclopropa[D]pyrrolo[1,2-A]azocine](/img/structure/B13955527.png)
![2-(8-(Aminomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13955528.png)


